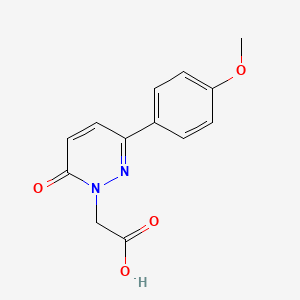
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of p-methoxyphenylacetic acid involves the use of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid . The reaction operation is simple, the reaction time is short, the production efficiency is high, the synthesis cost is low, and the reaction conditions are mild, making it suitable for industrial promotion .Molecular Structure Analysis
The molecular structure of related compounds such as (2-Methoxyphenyl)acetic acid has been identified. It has a molecular formula of C9H10O3, an average mass of 166.174 Da, and a monoisotopic mass of 166.062988 Da .Chemical Reactions Analysis
Carboxylic acids like 4-METHOXYPHENYLACETIC ACID can react with all bases, both organic and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat . Soluble carboxylic acid dissociate to an extent in water to yield hydrogen ions .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as Methoxyphenylacetic acid have been identified. It has a molecular mass of 166.18 g/mol and a Hill Formula of C9H10O3 .科学的研究の応用
Design and Synthesis Applications
Research into pyridazinone derivatives and related compounds has demonstrated their versatility in the synthesis of various pharmacologically active molecules. For example, the design and synthesis of thiazolidin-4-ones based on chromen-4-yl acetic acid derivatives have been explored for their potential antibacterial activities. This demonstrates the utility of similar structures in generating new bioactive molecules with potential antimicrobial properties (M. Čačić et al., 2009).
Fluorescent Labeling and Biomedical Analysis
Compounds with methoxyphenyl components have found applications in fluorescent labeling for biomedical analysis. For instance, 6-methoxy-4-quinolone, derived from methoxyindole-3-acetic acid, showcases strong fluorescence in a wide pH range, indicating its utility in sensitive detection methods in biomedical research (Junzo Hirano et al., 2004).
Synthesis of Fused Azines
The synthesis of novel classes of pyridazin-3-one derivatives illustrates the diverse synthetic applications of pyridazinone cores. These derivatives are valuable for constructing complex fused azine structures, highlighting the role of pyridazinone and related acetic acid derivatives in advancing synthetic organic chemistry and potentially leading to new therapeutic agents (H. M. Ibrahim & H. Behbehani, 2014).
Antimicrobial Agent Synthesis
The exploration of pyridazinone derivatives extends into the development of antimicrobial agents, where the synthesis of specific derivatives has been targeted for evaluating their efficacy against a range of microbial strains. This research underscores the potential of pyridazinone-based structures in contributing to the discovery of new antimicrobial compounds (P. Sah et al., 2014).
Anticonvulsant and Neurotoxicity Evaluation
Derivatives of pyridazinone have been assessed for their anticonvulsant properties, providing a foundation for the development of novel therapeutics targeting neurological disorders. Such research exemplifies the pharmacological relevance of these structures in addressing complex health conditions (M. Shaquiquzzaman et al., 2012).
Safety And Hazards
特性
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-10-4-2-9(3-5-10)11-6-7-12(16)15(14-11)8-13(17)18/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFUYPSEVYOYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(furan-2-ylmethyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2693953.png)
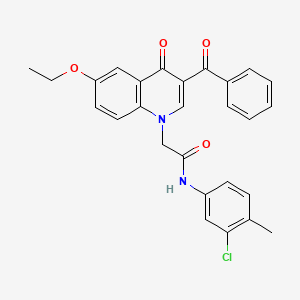
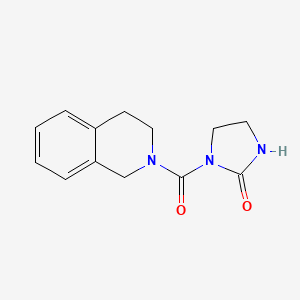
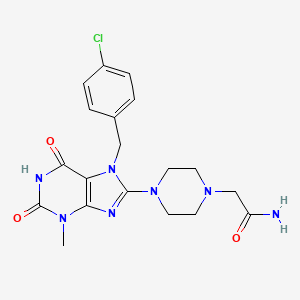
![3-[3-Oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2693959.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2693960.png)
![(Z)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2693964.png)
![ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2693965.png)
![3-[2-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one](/img/structure/B2693966.png)
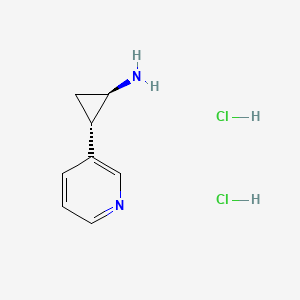
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2693969.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2693970.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2693973.png)